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Application Note and Protocol: In Vitro
Angiogenesis Assay
Topic: A Detailed Protocol for the In Vitro Tube Formation Assay to Assess Angiogenesis, with a

Focus on Modulating Oxidative Stress via the Glutathione Pathway.

Audience: This document is intended for researchers, scientists, and drug development

professionals involved in angiogenesis research and drug discovery.

Introduction:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions, such as development and wound healing, and in

pathological conditions, including tumor growth and metastasis. The ability to study

angiogenesis in a controlled in vitro environment is essential for understanding its underlying

mechanisms and for identifying novel therapeutic agents that can modulate this process. The

tube formation assay is a widely used, rapid, and quantitative method for assessing

angiogenesis in vitro. This assay evaluates the ability of endothelial cells to differentiate and

form capillary-like structures when cultured on a basement membrane extract.

This application note provides a detailed protocol for the in vitro tube formation assay. While

the user specified "Glutathione sulfonate," this is not a standard reagent used in this context.

It is plausible that the intended focus was on the broader role of glutathione and oxidative
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stress in angiogenesis. Glutathione is a key cellular antioxidant, and imbalances in cellular

redox state are known to significantly impact angiogenic signaling pathways. Therefore, this

protocol has been adapted to illustrate how the tube formation assay can be used to

investigate the effects of compounds that may modulate the glutathione pathway and oxidative

stress, thereby influencing angiogenesis.

Experimental Protocols
Principle of the Tube Formation Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto

a layer of basement membrane extract (e.g., Matrigel®). In response to angiogenic stimuli,

these cells will migrate, align, and differentiate to form a network of interconnected, tube-like

structures that can be visualized and quantified. The extent of tube formation can be enhanced

or inhibited by the addition of test compounds, allowing for the assessment of their pro- or anti-

angiogenic potential.

Materials and Reagents
Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium-2 (EGM-2)

Basement Membrane Extract (e.g., Matrigel®), growth factor reduced

96-well tissue culture plates

Test compound (e.g., a potential modulator of the glutathione pathway)

Positive control (e.g., VEGF)

Negative control (e.g., Suramin)

Phosphate Buffered Saline (PBS), sterile

Calcein AM

Inverted microscope with a camera
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Image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin)

Detailed Step-by-Step Protocol
Preparation of the Basement Membrane Extract Layer:

Thaw the basement membrane extract on ice overnight at 4°C.

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

Using the pre-chilled tips, add 50 µL of the thawed basement membrane extract to each

well of the 96-well plate. Ensure that the extract is evenly distributed across the bottom of

the well.

Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the gel to

solidify.

Cell Seeding and Treatment:

Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.

Harvest the cells using standard trypsinization procedures and resuspend them in a

serum-free basal medium.

Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10⁵

cells/mL.

Prepare serial dilutions of the test compound, positive control (VEGF, 50 ng/mL), and

negative control (Suramin, 10 µM) in the serum-free basal medium.

Add 100 µL of the HUVEC suspension (containing 2 x 10⁴ cells) to each well of the

prepared 96-well plate.

Immediately add the appropriate concentration of the test compound or controls to the

respective wells.

Incubation and Visualization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation

time may vary depending on the cell type and experimental conditions and should be

determined empirically.

After incubation, carefully remove the medium from each well.

Stain the cells by adding 100 µL of 2 µM Calcein AM in PBS to each well and incubate for

30 minutes at 37°C.

Visualize the tube formation using an inverted fluorescence microscope. Capture images

from the center of each well at 4x or 10x magnification.

Quantification and Data Analysis:

Analyze the captured images using image analysis software (e.g., ImageJ).

Quantify various parameters of the tube network, such as the total tube length, the number

of nodes (intersections), and the number of meshes (enclosed areas).

Calculate the percentage of inhibition for the test compound compared to the untreated

control.

Data Presentation
The following tables present example data obtained from a tube formation assay investigating

a hypothetical anti-angiogenic compound ("Compound X") that is presumed to act by

modulating the glutathione pathway.

Table 1: Quantitative Analysis of Tube Formation Parameters
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Treatment
Group

Concentration
(µM)

Total Tube
Length (µm)

Number of
Nodes

Number of
Meshes

Untreated

Control
- 12,540 ± 850 110 ± 12 85 ± 9

Vehicle Control

(0.1% DMSO)
- 12,390 ± 910 108 ± 15 83 ± 11

Compound X 1 9,870 ± 760 85 ± 10 62 ± 8

Compound X 10 5,120 ± 450 42 ± 7 25 ± 5

Compound X 50 1,890 ± 210 15 ± 4 8 ± 3

Suramin

(Negative

Control)

10 2,500 ± 320 20 ± 5 12 ± 4

VEGF (Positive

Control)
50 ng/mL 18,900 ± 1200 165 ± 18 130 ± 14

Data are presented as mean ± standard deviation.

Table 2: Dose-Dependent Inhibition of Angiogenesis by Compound X

Compound X Concentration (µM) Inhibition of Total Tube Length (%)

1 21.3%

10 59.2%

50 85.0%

Inhibition (%) was calculated relative to the untreated control.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Experimental Phase

Analysis Phase

Thaw Basement
Membrane Extract

Coat 96-well Plate

Incubate at 37°C
to Solidify Gel

Seed HUVECs onto
Solidified Gel

Prepare HUVEC
Suspension

Add Test Compounds
and Controls

Incubate for 4-18 hours
at 37°C

Stain with Calcein AM

Image Acquisition via
Fluorescence Microscopy

Quantify Tube Network
(Length, Nodes, Meshes)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Increased
Reactive Oxygen Species (ROS)

VEGFR Activation

activates

Glutathione (GSH)

neutralizes

PI3K/Akt Pathway MAPK/ERK Pathway

Cell Proliferation
& Migration

Tube Formation

Test Compound
(e.g., GSH Modulator)

modulates

Click to download full resolution via product page

To cite this document: BenchChem. [In vitro angiogenesis assay protocol using Glutathione
sulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155742#in-vitro-angiogenesis-assay-protocol-using-
glutathione-sulfonate]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b155742?utm_src=pdf-body-img
https://www.benchchem.com/product/b155742#in-vitro-angiogenesis-assay-protocol-using-glutathione-sulfonate
https://www.benchchem.com/product/b155742#in-vitro-angiogenesis-assay-protocol-using-glutathione-sulfonate
https://www.benchchem.com/product/b155742#in-vitro-angiogenesis-assay-protocol-using-glutathione-sulfonate
https://www.benchchem.com/product/b155742#in-vitro-angiogenesis-assay-protocol-using-glutathione-sulfonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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